molecular formula C16H14N2O2 B109681 (Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile CAS No. 149286-90-8

(Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile

Cat. No.: B109681
CAS No.: 149286-90-8
M. Wt: 266.29 g/mol
InChI Key: DBGZNJVTHYFQJI-RIYZIHGNSA-N
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Description

It inhibits the autophosphorylation reaction of the epidermal growth factor receptor with an IC50 value of 4 micromolar . This compound is primarily used in scientific research to study the inhibition of cancer cell proliferation and other related cellular processes.

Biochemical Analysis

Biochemical Properties

This compound acts as a protein tyrosine kinase (PTK) blocker . It preferentially inhibits the epidermal growth factor (EGF) receptor kinase, thereby blocking EGF-dependent cell proliferation . The concentration required to inhibit phosphorylation of isolated human epidermal growth factor tyrosine kinase receptor by 50% is 700nM .

Cellular Effects

The inhibition of the EGF receptor kinase by (Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile leads to a blockage of EGF-dependent cell proliferation . This suggests that the compound could have significant effects on cellular processes, particularly those involving cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the EGF receptor kinase . By inhibiting this enzyme, the compound prevents the phosphorylation events necessary for EGF-dependent cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RG-13022 involves the preparation of a non-phenolic tyrphostin analog. The compound is synthesized through a series of chemical reactions that include the formation of a pyridineacetonitrile structure. The key steps involve the reaction of 3,4-dimethoxybenzaldehyde with pyridine-3-acetonitrile under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of RG-13022 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is produced in solid form and is often stored at room temperature. It is soluble in dimethyl sulfoxide (DMSO) and ethanol, making it suitable for various research applications .

Chemical Reactions Analysis

Types of Reactions

RG-13022 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: RG-13022 can undergo substitution reactions where specific functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of RG-13022 with modified functional groups. These derivatives are often used to study the structure-activity relationship and to develop more potent inhibitors .

Scientific Research Applications

RG-13022 has a wide range of scientific research applications, including:

    Chemistry: Used to study the inhibition of tyrosine kinases and the development of new kinase inhibitors.

    Biology: Employed in cell biology research to investigate the role of epidermal growth factor receptor in cell proliferation and signaling pathways.

    Medicine: Utilized in cancer research to study the inhibition of cancer cell growth and to develop potential therapeutic agents.

    Industry: Applied in the development of new drugs and therapeutic agents targeting tyrosine kinases

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RG-13022

RG-13022 is unique due to its specific inhibition of the autophosphorylation reaction of the epidermal growth factor receptor with a relatively low IC50 value. This makes it a potent inhibitor for studying the role of the epidermal growth factor receptor in various cellular processes. Additionally, its non-phenolic structure reduces antioxidant activity, making it more suitable for certain research applications .

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGZNJVTHYFQJI-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136831-48-6, 149286-90-8
Record name RG 13022
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG 13022
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149286908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile

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